molecular formula C19H38O2 B1594844 Hexadecyl propionate CAS No. 6221-96-1

Hexadecyl propionate

Cat. No.: B1594844
CAS No.: 6221-96-1
M. Wt: 298.5 g/mol
InChI Key: RSRQBSGZMPVCOI-UHFFFAOYSA-N
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Description

Hexadecyl propionate is an ester compound formed from hexadecanol and propionic acid. It is characterized by its molecular formula C19H38O2 and a molecular weight of 298.50 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Hexadecyl propionate can be synthesized through esterification reactions involving hexadecanol and propionic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the formation of the ester bond . Industrial production methods may involve the use of continuous reactors to optimize yield and efficiency.

Chemical Reactions Analysis

Hexadecyl propionate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sulfuric acid for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed from these reactions are hexadecanol and propionic acid.

Scientific Research Applications

Mechanism of Action

The mechanism of action of hexadecyl propionate involves its interaction with lipid bilayers and its ability to modulate membrane fluidity. This compound can integrate into cell membranes, affecting their structural and functional properties . It may also act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds .

Comparison with Similar Compounds

Hexadecyl propionate can be compared with other similar esters, such as:

Properties

IUPAC Name

hexadecyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19(20)4-2/h3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRQBSGZMPVCOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211273
Record name Hexadecyl propionate
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Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6221-96-1
Record name 1-Hexadecanol, 1-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6221-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Hexadecyl propionate
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Record name 1-Hexadecanol, propanoate
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Record name 1-Hexadecanol, propanoate
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Record name Hexadecyl propionate
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Record name Hexadecyl propionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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